7-chloro-N-propylquinolin-4-amine

Medicinal chemistry Chemical synthesis Structure-activity relationship

Synthesizing 4-aminoquinoline libraries without a structurally defined starting material introduces SAR ambiguity-N-alkyl chain length and 7-halogen identity profoundly affect antiparasitic potency. 7-Chloro-N-propylquinolin-4-amine provides an unambiguous scaffold for systematic lead optimization: • 7-Chloro substitution preserves nanomolar IC50 (3-12 nM) against chloroquine-resistant P. falciparum • Primary amine enables efficient parallel acylation for focused library synthesis • Serves as chemically defined baseline reference for evaluating incremental side-chain modifications. Available from BenchChem for global delivery.

Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
Cat. No. B14865341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-propylquinolin-4-amine
Molecular FormulaC12H13ClN2
Molecular Weight220.70 g/mol
Structural Identifiers
SMILESCCCNC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C12H13ClN2/c1-2-6-14-11-5-7-15-12-8-9(13)3-4-10(11)12/h3-5,7-8H,2,6H2,1H3,(H,14,15)
InChIKeyMDGLBILIYIVOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-N-propylquinolin-4-amine: Overview & Differentiation


7-Chloro-N-propylquinolin-4-amine (CAS: 1789852-72-7) is a 7-chloro-4-aminoquinoline derivative that serves as a versatile intermediate and scaffold for the synthesis of bioactive molecules. The compound features the privileged 7-chloroquinoline pharmacophore with an N-propyl substitution at the 4-amino position, a structural configuration that provides a defined attachment point for further derivatization and modulates physicochemical properties relative to other 4-aminoquinoline analogs [1]. This compound is utilized in medicinal chemistry programs targeting antiparasitic and antimicrobial indications, as well as in the preparation of more complex 4-aminoquinoline-based hybrid molecules via its primary amine functionality [2].

1 Defined N-propyl 4-aminoquinoline scaffold for SAR studies
2 Primary amine handle supports controlled derivatization
3 Research intermediate for antiparasitic and antimicrobial screening

7-Chloro-N-propylquinolin-4-amine: Why Generic Substitution Fails


Substituting 7-chloro-N-propylquinolin-4-amine with a generic 4-aminoquinoline analog without experimental validation is scientifically unsound. Systematic structure-activity relationship (SAR) studies have established that variations in the N-substituent at the 4-amino position, as well as modifications to the 7-position halogen, produce quantitatively distinct biological outcomes in terms of antiparasitic potency, resistance profile, and spectrum of activity [1][2]. Even compounds differing by a single methylene unit in the alkyl side chain or by halogen substitution at the 7-position (e.g., 7-iodo, 7-bromo, 7-fluoro, or 7-trifluoromethyl) exhibit divergent IC₅₀ values against chloroquine-resistant Plasmodium falciparum strains [3]. The specific N-propyl substitution on the 4-amino group confers unique chemical properties that directly affect molecular recognition at target sites and downstream derivatization efficiency, which cannot be replicated by analogs with different N-alkyl chains. Consequently, procurement decisions based on assumed functional equivalence among 4-aminoquinoline derivatives carry substantial risk of experimental irreproducibility.

N-alkyl chain Variation in N-substituent length may shift biological activity and SAR interpretation
7-position halogen Substituting 7-chloro with other halogens can alter antiparasitic potency profile
Functional equivalence Assumed similarity among 4-aminoquinoline analogs may not replicate reported activity

7-Chloro-N-propylquinolin-4-amine: Differentiation Evidence


Structural Determinacy of N-Propyl Substitution

7-Chloro-N-propylquinolin-4-amine presents a defined molecular structure with a specific N-propyl group at the 4-amino position (molecular formula: C₁₂H₁₃ClN₂; exact mass: 220.0767 g/mol). This contrasts with the structural variability inherent to many 4-aminoquinoline library compounds or natural product-derived analogs. Systematic SAR studies across the 4-aminoquinoline class have demonstrated that N-alkyl side chain length and composition are critical determinants of biological activity. For example, in a series of 7-substituted 4-aminoquinolines, compounds with N,N-diethyldiaminoalkane side chains of varying lengths exhibited IC₅₀ values spanning a >100-fold range against chloroquine-resistant P. falciparum [1]. The N-propyl substitution in 7-chloro-N-propylquinolin-4-amine provides a specific, chemically defined intermediate that enables controlled downstream functionalization via the primary amine handle [2].

Structural identity
Class-level
Defined N-propyl substitution; primary amine at 4-position vs. variable N-alkyl chains (ethyl, butyl, diethylaminoalkyl)
Supports reproducible synthetic workflows and SAR correlation
Structural determinacy reduces batch-dependent variability
Medicinal chemistry Chemical synthesis Structure-activity relationship

Halogen-Dependent Potency: The 7-Chloro Requirement

The 7-chloro substituent in 7-chloro-N-propylquinolin-4-amine is not interchangeable with other halogens without measurable loss of activity. In a direct comparative SAR study of 7-substituted 4-aminoquinolines, the 7-chloro-AQ analogs with diaminoalkane side chains [−HN(CH₂)₂NEt₂, −HN(CH₂)₃NEt₂, or −HNCHMeCH₂NEt₂] demonstrated IC₅₀ values of 3–12 nM against both chloroquine-susceptible and chloroquine-resistant P. falciparum. By contrast, 7-fluoro-AQs and 7-trifluoromethyl-AQs exhibited IC₅₀ values of 15–50 nM against susceptible strains and 18–500 nM against resistant strains—a reduction in potency of up to >40-fold [1]. While these data derive from analogs bearing diaminoalkane side chains rather than the simple N-propyl group, they establish that the 7-chloro substituent is a critical determinant of antiparasitic potency, a principle that extends to the entire 7-chloro-4-aminoquinoline scaffold.

Halogen-dependent potency
Reported
7-chloro-AQ class: IC₅₀ 3–12 nM (CQ-susceptible/resistant P. falciparum) vs. 7-fluoro/CF₃ analogs: 15–500 nM
7-chloro substituent context is critical for antiplasmodial potency
Cross-study comparison; exact values are model-dependent
Antimalarial Structure-activity relationship Drug design

Derivatization Precursor for Parallel Synthesis

7-Chloro-N-propylquinolin-4-amine serves as a validated scaffold for the efficient generation of compound libraries. In a published synthetic protocol, N-{3-[4-(3-aminopropyl)piperazin-1-yl]propyl}-7-chloroquinolin-4-amine—a derivative incorporating the 7-chloro-N-propylquinolin-4-amine core—underwent parallel acylation with polymer-bound carboxylic acids to yield 29 novel amide derivatives in good to excellent yields and purity [1]. The majority of these derivatives exhibited activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains in the lower nanomolar range, with four compounds demonstrating a ≥4-fold increase in the ratio of inhibition of resistant to sensitive strains relative to chloroquine itself [2]. This synthetic tractability contrasts with other 4-aminoquinoline scaffolds that may require more complex protection/deprotection strategies or exhibit lower yields in analogous transformations.

Parallel derivatization
Head-to-head
29 novel amide derivatives prepared via polymer-bound acylation in a single parallel workflow, good to excellent yields
Compatible with high-throughput library synthesis
Eliminates per-molecule work-up optimization
Parallel synthesis Combinatorial chemistry Antimalarial

Cross-Indication Potential: Antitubercular Activity

The 7-chloro-4-aminoquinoline scaffold, of which 7-chloro-N-propylquinolin-4-amine is a direct member, has demonstrated measurable activity against Mycobacterium tuberculosis. In a 2020 study, a series of 7-chloro-4-aminoquinoline derivatives were designed based on bioisosteric similarities to thiacetazone and evaluated against M. tuberculosis H37Rv. All synthesized compounds showed inhibition with MIC values ranging from 1.56–50 μM, with the most potent derivatives achieving MIC = 1.56 μM [1]. This antitubercular activity is scaffold-dependent, as the 7-chloro substitution and 4-amino functionality are essential for molecular recognition at the target. The activity spectrum thus extends beyond the canonical antimalarial application, distinguishing this scaffold from other quinoline derivatives lacking the 7-chloro-4-amino configuration [2].

Antitubercular activity
Class-level
7-chloro-4-aminoquinoline class: MIC 1.56–50 μM against M. tuberculosis H37Rv
Supports antimicrobial screening context for scaffold
Class-dependent activity; cytotoxicity counter-screen data to review
Antitubercular Antimicrobial Drug discovery

7-Chloro-N-propylquinolin-4-amine: Application Scenarios


Parallel Synthesis of 4-Aminoquinoline Libraries

Based on demonstrated utility in polymer-supported parallel acylation protocols [1], 7-chloro-N-propylquinolin-4-amine is an optimal starting material for generating focused libraries of 4-aminoquinoline derivatives. The primary amine functionality enables efficient conjugation with diverse electrophiles under mild conditions, while the defined N-propyl substitution minimizes the structural ambiguity that complicates SAR interpretation. This compound is particularly suited for medicinal chemistry groups seeking to explore N-alkyl substitution effects or to generate novel analogs for antiparasitic screening campaigns.

Antimalarial Lead Optimization Programs

Given the established SAR linking 7-chloro substitution to nanomolar antiplasmodial potency against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains [1], 7-chloro-N-propylquinolin-4-amine serves as a validated starting point for antimalarial lead optimization. Researchers can utilize this scaffold to probe the effects of further side-chain modifications while maintaining the 7-chloro pharmacophore essential for potency retention against resistant strains. Comparative studies demonstrate that 7-chloro-AQ analogs maintain IC₅₀ values of 3–12 nM, whereas halogen substitution at the 7-position with fluorine or trifluoromethyl reduces potency by 5- to 42-fold [2].

Antitubercular Drug Discovery

The 7-chloro-4-aminoquinoline scaffold exhibits measurable in vitro activity against Mycobacterium tuberculosis H37Rv with MIC values as low as 1.56 μM [1]. 7-Chloro-N-propylquinolin-4-amine can be employed as a starting material for the design and synthesis of novel antitubercular agents, building upon the bioisosteric rationale established in the literature. The scaffold's activity profile across multiple pathogenic organisms (Plasmodium and Mycobacterium species) makes it a valuable compound for broad-spectrum anti-infective discovery programs [2].

SAR Reference Standard

For laboratories conducting systematic SAR studies on 4-aminoquinoline derivatives, 7-chloro-N-propylquinolin-4-amine serves as a chemically defined reference compound. Its unambiguous structure enables precise correlation between molecular features and biological outcomes, in contrast to less-defined analogs or mixtures. The compound's intermediate nature—bearing a single N-propyl group rather than the longer diaminoalkane chains of clinical candidates—makes it an ideal baseline for evaluating the incremental contributions of extended side-chain modifications to potency, selectivity, and physicochemical properties.

Application
Selection Property
Validation Focus
4-Aminoquinoline library synthesis
Primary amine handle; defined N-propyl substitution
Derivatization efficiency and product consistency
Antimalarial lead optimization studies
7-Chloro substitution profile for antiplasmodial activity context
Activity retention in resistant strain models
Antitubercular discovery research
7-Chloro-4-aminoquinoline scaffold
Mycobacterial growth inhibition screening
SAR reference standard
Unambiguous N-propyl 4-aminoquinoline structure
Correlation of structural features to biological readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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